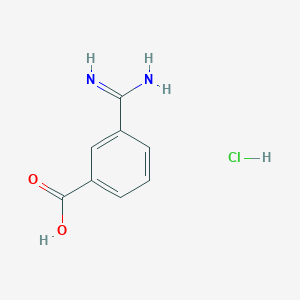

3-Carbamimidoylbenzoic acid hydrochloride

Übersicht

Beschreibung

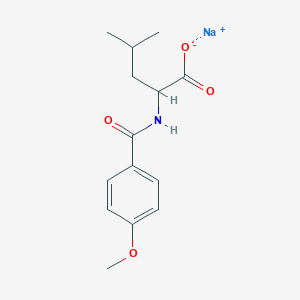

3-Carbamimidoylbenzoic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-Carbamimidoylbenzoic acid hydrochloride involves a reaction with sodium hydrogencarbonate and 4-guanidinobenzoyl chloride hydrochloride in a mixture of water and dioxane. The reaction mixture is adjusted to pH 7 with 1N HCl, to which is added 10% Pd-C. The mixture is stirred for one hour under a hydrogen atmosphere. The catalyst is filtered off and the filtrate is purified to afford the compound as a colorless amorphous solid product .Molecular Structure Analysis

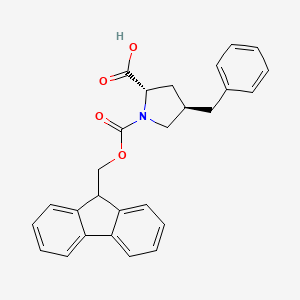

The molecular structure of 3-Carbamimidoylbenzoic acid hydrochloride consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 200.62 g/mol .Physical And Chemical Properties Analysis

3-Carbamimidoylbenzoic acid hydrochloride is a solid at room temperature . It has a number of physicochemical properties, including a high GI absorption, no BBB permeance, and no inhibition of various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 0.0, indicating its lipophilicity . Its water solubility is 0.396 mg/ml .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- 3-Hydroxybenzoic Acid as a Corrosion Inhibitor : 3-Hydroxybenzoic acid was studied as a corrosion inhibitor for AISI 316L stainless steel in an environmentally friendly aqueous pickling solution. It demonstrated increased inhibition efficiency with higher concentrations (Narváez, Cano, & Bastidas, 2005).

Water Treatment

- Chlorination by-Products Formation : Research on the relationship between chlorine decay and disinfection by-products (DBP) formation investigated compounds like 3-hydroxybenzoic acid. It explored how different compounds influence the formation of DBPs like trichloromethane and chloroacetic acid (Chang, Chiang, Chao, & Lin, 2006).

Photocatalysis

- Depollution in TiO2 Slurries : A study on the depollution process in aqueous slurries containing TiO2 used hydroxybenzoic acids as model pollutants. It highlighted the differences in depollution rates under varying UV light intensities and pollutant concentrations (Cunningham & Sedlák, 1996).

Antimicrobial and Protisticidal Activity

- Synthesis of Benzimidazole Derivatives : New 3-aryloxyethyl(benzyl)-1-carbamoylmethyl-2-iminobenzimidazolines, synthesized in hydrochloride form, showed significant antibacterial and protistocidal activities, offering potential in medical and agricultural applications (Divaeva et al., 2014).

Environmental Monitoring

- Urinary Metabolites of Insecticides : A method was developed to measure metabolites of synthetic pyrethroid insecticides in human urine, indicating exposure. Compounds like 3-phenoxybenzoic acid were used as biomarkers (Baker, Olsson, & Barr, 2004).

Biotechnology

- Biosynthesis of Value-added Compounds : 4-Hydroxybenzoic acid, similar in structure, has been used as an intermediate for several bioproducts with applications in food, cosmetics, and pharmaceuticals (Wang, Bilal, Hu, Wang, & Zhang, 2018).

Agricultural Applications

- Fungicide Nanoparticle Carriers : Solid lipid nanoparticles and polymeric nanocapsules were used as carriers for fungicides, showing high association efficiency and modified release profiles. This technology could enhance the effectiveness and reduce the environmental impact of agricultural chemicals (Campos et al., 2015).

Analytical Chemistry

- Novel Electrochemical Immunosensor : An electrochemical immunosensor using 4-aminobenzoic acid-reduced graphene oxide for the detection of aflatoxin B1, a harmful substance in food, was developed. This demonstrates the potential of benzoic acid derivatives in developing sensitive, selective detection methods for harmful substances (Shi et al., 2020).

Environmental Science

- Gamma Irradiation for Water Treatment : Research into the degradation of 3-chloro-4-hydroxybenzoic acid in treated effluent using gamma irradiation revealed effective decomposition and mineralization, highlighting its potential for water treatment applications (Chu & Wang, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-carbamimidoylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEOLJZRKPZDRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Carbamimidoylbenzoic acid hydrochloride | |

CAS RN |

42823-63-2 | |

| Record name | Benzoic acid, 3-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42823-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)

![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)

![3-[(2-Bromophenoxy)methyl]piperidine](/img/structure/B1390793.png)